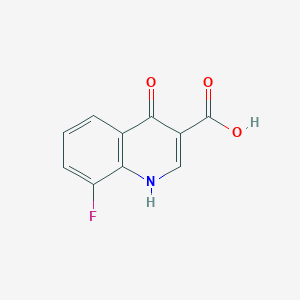

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolone carboxylic acids. These compounds are known for their antimicrobial properties and are often used in the synthesis of various antibacterial agents. The presence of a fluorine atom at the 8-position and a hydroxy group at the 4-position on the quinoline ring structure is significant for the biological activity of these compounds .

Synthesis Analysis

The synthesis of fluoroquinolone derivatives often involves starting materials such as tetrafluorobenzene or methylated quinolines. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids was achieved from 1,2,3,4-tetrafluoro benzene . Another related compound, ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, was synthesized as an intermediate for antibacterial fluoroquinolones . These methods demonstrate the versatility and adaptability of synthetic routes to incorporate various functional groups into the quinoline core.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline carboxylic acids and their analogues has been extensively studied using techniques such as FTIR, multinuclear NMR, UV–Vis, and single crystal X-ray diffraction. These studies are often complemented by computational methods like DFT calculations to rationalize the experimental data . The molecular structures of these compounds are crucial for understanding their biological activity and interaction with biological targets such as DNA gyrase .

Chemical Reactions Analysis

The chemical reactivity of hydroxyquinoline carboxylic acids includes their ability to form complexes with various metals. For example, 8-hydroxyquinoline derived thiosemicarbazones have been used to synthesize metal complexes with Co(III), Ni(II), and Cu(II). These complexes exhibit different geometries and stoichiometries, such as octahedral for Co(III) and square planar for Ni(II) and Cu(II) . The formation of these complexes can significantly enhance the biological activity of the ligands, as observed in cytotoxicity studies against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, affects the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. For example, the introduction of a bromine atom in 8-bromo-7-hydroxyquinoline (BHQ) increases its solubility and reduces its fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The antimycobacterial activity of these compounds is also closely related to their ability to inhibit the supercoiling activity of DNA gyrase, which is a critical enzyme for bacterial DNA replication .

Aplicaciones Científicas De Investigación

Antioxidative and Prooxidative Effects

Research has explored the antioxidative and prooxidative effects of hydroxyquinoline derivatives, including those related to 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. These compounds have been studied for their effects against free-radical-induced peroxidation and hemolysis in human erythrocytes. The behavior of these compounds varies based on their structural differences and distributive status in reaction systems. For instance, certain derivatives can act as antioxidants, while others may exhibit prooxidative roles, depending on their incorporation into lipid vesicles or other environments. This dual nature suggests potential applications in areas like antioxidant therapy or in understanding oxidative stress-related pathologies (Liu, Han, Lin, & Luo, 2002).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships of various quinoline derivatives, including 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have been extensively researched. These studies aim to understand the chemical properties, reactivity, and potential applications of these compounds in various domains. Spectroscopy and computational studies have played a significant role in characterizing these substances, providing insights into their molecular structures and potential interactions (Nycz & Małecki, 2013).

Photochemistry and Fluorescence Properties

8-Hydroxyquinoline derivatives, related to 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have been studied for their photochemical properties and fluorescence. These compounds show interesting behaviors in different media, such as undergoing ultrafast excited-state proton transfer, which influences their fluorescence characteristics. Such studies have implications for the development of novel fluorescent materials and sensors, potentially leading to applications in analytical chemistry, bioimaging, and material science (Park et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .

Mode of Action

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid interacts with its targets by inhibiting their activity . It is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD), and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . These enzymes act on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .

Pharmacokinetics

It is known that the compound has low cell permeability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of 2OG-dependent enzymes by 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid can lead to changes in epigenetic processes . For example, the inhibition of histone lysine demethylases can affect gene expression, while the inhibition of FTO can influence metabolic processes .

Action Environment

The action, efficacy, and stability of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in a dry environment at room temperature . The compound’s action can also be affected by the presence of dust and aerosols .

Propiedades

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDOGPKKWBGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371998 | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

63010-70-8 | |

| Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)